tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1803599-78-1
VCID: VC12024245
InChI: InChI=1S/C14H24N4O3/c1-14(2,3)20-13(19)18-8-6-7-10(9-18)11-15-12(16-21-11)17(4)5/h10H,6-9H2,1-5H3
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NO2)N(C)C
Molecular Formula: C14H24N4O3
Molecular Weight: 296.37 g/mol

tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate

CAS No.: 1803599-78-1

Cat. No.: VC12024245

Molecular Formula: C14H24N4O3

Molecular Weight: 296.37 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate - 1803599-78-1

Specification

CAS No. 1803599-78-1
Molecular Formula C14H24N4O3
Molecular Weight 296.37 g/mol
IUPAC Name tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate
Standard InChI InChI=1S/C14H24N4O3/c1-14(2,3)20-13(19)18-8-6-7-10(9-18)11-15-12(16-21-11)17(4)5/h10H,6-9H2,1-5H3
Standard InChI Key WPXPWBJQWHIUCK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NO2)N(C)C
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NO2)N(C)C

Introduction

tert-Butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate is a complex organic compound that combines a piperidine ring with an oxadiazole moiety. This compound is of interest due to its potential applications in pharmaceutical chemistry, particularly in the development of novel therapeutic agents. The synthesis and properties of this compound are crucial for understanding its biological activity and potential uses.

Synthesis

The synthesis of tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate likely involves several steps, including the formation of the oxadiazole ring and its attachment to the piperidine moiety. Common methods for synthesizing oxadiazoles involve the use of reagents like 1,1-carbonyldiimidazole (CDI) for cyclodehydration reactions, as seen in the synthesis of other oxadiazole compounds .

Steps for Synthesis:

  • Formation of Oxadiazole Ring: This typically involves reacting an amidoxime with a carboxylic acid derivative in the presence of a reagent like CDI.

  • Attachment to Piperidine: The oxadiazole ring is then linked to a piperidine derivative, possibly through a carboxylation reaction.

  • Introduction of Dimethylamino Group: This step would involve a nucleophilic substitution or addition reaction to introduce the dimethylamino group onto the oxadiazole ring.

Biological Activity and Potential Applications

While specific biological activity data for tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate is not available, compounds with similar structures have shown potential in various therapeutic areas. Oxadiazoles are known for their stability and pharmacokinetic properties, making them useful in drug design . The presence of a piperidine ring and a dimethylamino group could enhance interactions with biological targets, potentially leading to applications in neurology or as anti-inflammatory agents.

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